9-Methoxy-3,4,5,6,7,8-hexahydro-2h-azonine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-3,4,5,6,7,8-hexahydro-2H-azonine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-9-7-5-3-2-4-6-8-10-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMCKWPOJIGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Methoxy 3,4,5,6,7,8 Hexahydro 2h Azonine and Azonine Derivatives
Strategies for Azonine (B14745161) Ring System Construction
The formation of the nine-membered azonine core is a key synthetic hurdle. Direct cyclization methods are often low-yielding due to transannular strain and the high entropic cost of bringing the reactive ends of a linear precursor together. Therefore, alternative strategies, including intramolecular cyclizations, ring expansions, and cycloaddition reactions, have been explored.
Intramolecular reactions provide a powerful tool for the formation of cyclic systems by tethering the reactive functionalities, thereby reducing the entropic barrier to cyclization.
The Friedel-Crafts reaction , a classic carbon-carbon bond-forming reaction, can be applied in an intramolecular fashion to construct cyclic frameworks. nih.govnih.gov For the synthesis of an azonine ring, this would typically involve an electrophilic aromatic substitution where an aromatic ring is tethered to a suitable electrophile by a chain of atoms that will form the remainder of the nine-membered ring. While the formation of 5- and 6-membered rings via intramolecular Friedel-Crafts reactions is common, its application to form larger rings like the azonine system is less precedented and more challenging. nih.gov The success of such a cyclization is highly dependent on the substrate and the conformational flexibility of the tethering chain, which must allow the reactive centers to adopt a suitable geometry for ring closure. Activation of alkenes with strong acids like trifluoroacetic acid (TFA) has been shown to initiate intramolecular Friedel-Crafts alkylations to form other heterocyclic systems, a strategy that could potentially be adapted for azonine synthesis. d-nb.infobeilstein-archives.org
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. nih.gov In an intramolecular context, it can be used to construct nitrogen-containing heterocyclic rings. This would involve a molecule containing both an enolizable carbonyl (or its equivalent) and an amine, which react with an aldehyde (often formaldehyde) to form the cyclic product. While the intramolecular Mannich reaction has been widely applied in the synthesis of alkaloids containing five- and six-membered rings, its use for the formation of nine-membered rings is not well-documented. The success of such a reaction would be contingent on overcoming the high activation barrier associated with the formation of a medium-sized ring.
| Cyclization Strategy | Description | Applicability to Azonine Synthesis | Key Challenges |
| Intramolecular Friedel-Crafts Alkylation | An electrophilic aromatic substitution where the aromatic ring and the alkylating agent are part of the same molecule. | Potentially applicable, but challenging for 9-membered rings. | High activation energy, competing side reactions (e.g., elimination), conformational constraints. |
| Intramolecular Mannich Reaction | A condensation reaction involving an amine, a carbonyl compound, and an enolizable component within the same molecule. | Theoretically possible for azonine ring formation. | Unfavorable kinetics and thermodynamics for medium-ring formation. |
Ring expansion strategies are among the most effective methods for the synthesis of medium-sized rings, as they circumvent the challenges of direct cyclization. nih.gov These methods typically start with a smaller, more easily synthesized ring, which is then expanded to the desired size.
A variety of ring expansion techniques have been developed for the synthesis of medium-ring lactams. nih.govwhiterose.ac.ukresearchgate.net One such approach is the tandem oxidative dearomatization-ring expansion (ODRE) reaction, which can generate benzannulated medium-ring lactams from simpler bicyclic precursors. nih.gov Another powerful method involves a conjugate addition/ring expansion (CARE) cascade, which allows for the preparation of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. rsc.org These reactions are often high-yielding and can be performed iteratively to build larger macrocyclic structures.
While many examples involve the synthesis of benzo-fused systems or more complex structures, the underlying principles can be adapted for the synthesis of the simpler hexahydro-2H-azonine framework. The key is the design of a smaller ring precursor that can undergo a predictable and efficient expansion to the nine-membered system.
| Ring Expansion Approach | Starting Material | Product | Key Features |
| Oxidative Dearomatization-Ring Expansion (ODRE) | Bicyclic aromatic precursors | Benzannulated medium-ring lactams | Tandem reaction providing efficient access to medium rings. nih.gov |
| Conjugate Addition/Ring Expansion (CARE) Cascade | Cyclic imides and primary amines | Medium-ring and macrocyclic bis-lactams | Iterative process allowing for controlled ring growth. whiterose.ac.ukrsc.org |
Cycloaddition reactions, which involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated components, represent another powerful strategy for ring construction. For the synthesis of nine-membered rings, higher-order cycloadditions are particularly relevant.
Palladium-catalyzed formal [5+4] and [6+3] cycloadditions have been developed for the synthesis of nine-membered heterocycles. rsc.orgnih.gov For instance, the reaction of N-tosyl azadienes with substituted vinylethylene carbonates under palladium catalysis can yield benzofuran-fused nine-membered heterocycles. nih.gov Similarly, a palladium-catalyzed [6+3] dipolar cycloaddition of N-iminoisoquinolinium ylides and 2-vinyl oxetanes has been shown to produce nine-membered N,N,O-heterocycles. rsc.org Although these examples lead to complex, fused systems, they demonstrate the feasibility of using cycloaddition reactions to construct nine-membered rings. The development of analogous reactions with simpler components could provide a direct route to the hexahydro-2H-azonine skeleton.
| Cycloaddition Type | Reactants | Catalyst | Product Type |
| Formal [5+4] Cycloaddition | N-tosyl azadienes and vinylethylene carbonates | Palladium | Benzofuran-fused 9-membered heterocycles nih.gov |
| [6+3] Dipolar Cycloaddition | N-iminoisoquinolinium ylides and 2-vinyl oxetanes | Palladium | 9-membered N,N,O-heterocycles rsc.org |
Installation of the Methoxy (B1213986) Moiety and Other Functional Groups
Once the azonine ring system is constructed, the next synthetic challenge is the introduction of the desired functional groups, such as the 9-methoxy group in the target compound.
The introduction of a methoxy group onto the azonine ring would likely proceed through the corresponding lactam, azonan-2-one. Lactams exist in equilibrium with their tautomeric lactim form, which possesses a hydroxyl group. This lactim tautomer can be O-alkylated to introduce the methoxy group, forming a lactim ether. This transformation is typically achieved using powerful alkylating agents such as Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate. The resulting lactim ether, in this case, 9-methoxy-3,4,5,6,7,8-hexahydro-2H-azonine, is a stable compound. Subsequent reduction of the lactim ether would yield the fully saturated azonane ring if desired.
The introduction of substituents on the azonine ring may create stereocenters, making stereoselective synthesis a critical consideration. While specific studies on the stereoselective functionalization of the hexahydro-2H-azonine ring are limited, principles from related heterocyclic systems can be applied.
For example, the diastereoselective alkylation of enolates derived from lactams is a common strategy for introducing substituents at the α-position to the carbonyl group. nih.gov The stereochemical outcome of such reactions can be controlled by the choice of chiral auxiliaries, substrates, and reaction conditions. Theoretical and experimental studies on smaller ring systems like oxazolopiperidones have shown that the diastereoselectivity can be influenced by factors such as the pseudo-planarity of the bicyclic system and steric hindrance. nih.gov Similar principles could be applied to control the stereochemistry of functionalization on the more flexible nine-membered azonine ring. The stereoselective alkylation of N,O-ketals derived from other N-heterocycles also provides a potential route for constructing aza-quaternary centers with high stereocontrol. elsevierpure.com
| Functionalization | Method | Reagents/Conditions | Stereocontrol |
| Alkoxylation | O-alkylation of lactim tautomer | Meerwein's salt, Dimethyl sulfate | Not applicable for methoxy group installation |
| Stereoselective Alkylation | Alkylation of chiral lactam enolates | Strong base (e.g., LDA), alkyl halide | Substrate control, auxiliary control, reagent control nih.gov |
Total Synthesis Approaches to Complex Methoxyhexahydroazonine Scaffolds
The construction of complex azonine and related nitrogen-containing heterocyclic systems often draws inspiration from the total synthesis of natural products. While a direct total synthesis of this compound is not extensively documented in publicly available literature, the synthetic strategies employed for other complex 9-methoxy-substituted alkaloids provide a robust blueprint for accessing such scaffolds. These approaches often feature key cyclization and bond-forming reactions to construct the core heterocyclic system.
A notable strategy involves the synthesis of 9-methoxy-substituted Corynanthe indole alkaloids, such as mitragynine, 9-methoxygeissoschizol, and 9-methoxy-N(b)-methylgeissoschizol. nih.gov The methodologies developed for these natural products can be adapted for the synthesis of complex methoxyhexahydroazonine scaffolds. A key intermediate in these syntheses is an optically active 4-methoxytryptophan ethyl ester, which serves as a crucial building block containing the requisite methoxy-substituted aromatic ring that can be elaborated into the desired heterocyclic core. nih.gov
One of the pivotal steps in the construction of these complex scaffolds is the Pictet-Spengler reaction, which is instrumental in forming a key carbon-carbon bond and establishing the stereochemistry of the resulting heterocyclic system. nih.gov This is often followed by a nickel-catalyzed cyclization to forge the complete polycyclic framework. nih.gov
A significant advancement in this area is the use of a Ni(COD)₂-mediated cyclization. nih.govnih.gov This reaction has proven effective in creating the cis-configuration at specific stereocenters within the molecule, a common feature in many biologically active alkaloids. nih.gov The successful application of this nickel-catalyzed reaction underscores its potential for the stereoselective synthesis of complex, multi-ring systems that could incorporate a methoxyhexahydroazonine moiety.
The general approach to these syntheses can be summarized in the following key transformations, which could be hypothetically applied to the synthesis of a complex methoxyhexahydroazonine scaffold:
| Transformation | Key Reagents and Conditions | Purpose | Reference |
| Pictet-Spengler Reaction | Aldehyde, 4-methoxytryptophan derivative | Forms a key C-C bond and sets stereochemistry. | nih.gov |
| Ni(COD)₂-Mediated Cyclization | Ni(COD)₂, ligand (e.g., dppf) | Constructs the core polycyclic system with stereocontrol. | nih.govnih.gov |
| Reduction of Ester | Lithium aluminum hydride (LAH) | Converts an ester functional group to a primary alcohol. | nih.gov |
| N-methylation | Methyl iodide | Introduces a methyl group onto a nitrogen atom. | nih.gov |
Detailed research findings from the synthesis of related 9-methoxy-substituted alkaloids highlight the yields and specific conditions for these key steps. For instance, the reduction of a tetracyclic ester intermediate with LAH to afford 9-methoxygeissoschizol proceeds in a high yield of 90%. nih.gov The subsequent N-methylation to form 9-methoxy-N(b)-methylgeissoschizol is also an efficient transformation. nih.gov
The table below outlines the key intermediates and reactions in a representative synthesis of a complex 9-methoxy-substituted alkaloid, which serves as a model for the synthesis of methoxyhexahydroazonine scaffolds.
| Starting Material | Key Reaction | Product | Yield | Reference |
| 4-Methoxytryptophan derivative | Asymmetric Pictet-Spengler | Tetracyclic α,β-unsaturated ester | Not specified | nih.gov |
| Tetracyclic α,β-unsaturated ester | Ni(COD)₂-mediated cyclization | Chiral tetracyclic ester | Not specified | nih.govnih.gov |
| Chiral tetracyclic ester | LAH Reduction | 9-Methoxygeissoschizol | 90% | nih.gov |
| 9-Methoxygeissoschizol | N-methylation (MeI) | 9-Methoxy-N(b)-methylgeissoschizol | Not specified | nih.gov |
These synthetic strategies, characterized by their stereocontrol and efficiency in constructing complex polycyclic systems, provide a strong foundation for the future development of total syntheses of novel methoxyhexahydroazonine scaffolds. The adaptability of these methods offers a promising avenue for accessing a diverse range of complex nitrogen heterocycles for further investigation in medicinal chemistry and drug discovery.
Elucidation of Chemical Structure and Stereochemistry
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides deep insight into molecular structure by examining the interaction between matter and electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for mapping the carbon-hydrogen framework of organic compounds.
¹H NMR Spectroscopy: This technique reveals details about the chemical environment, quantity, and connectivity of protons. For 9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine, the spectrum is predicted to show several key signals. A singlet corresponding to the three methoxy (B1213986) (-OCH₃) protons would be expected around 3.6 ppm. A vinylic proton (=CH-O), deshielded by the adjacent oxygen, would likely appear as a triplet between 4.5 and 5.0 ppm. The methylene (B1212753) (-CH₂-) protons within the large, flexible ring would produce complex, overlapping multiplets in the upfield region, due to their similar chemical environments and intricate spin-spin coupling patterns.
¹³C NMR Spectroscopy: This analysis identifies the different carbon environments within a molecule. The ¹³C NMR spectrum is predicted to show two signals in the downfield region (90-160 ppm) corresponding to the two sp²-hybridized carbons of the enol ether double bond. The carbon of the methoxy group would produce a distinct signal around 55 ppm. The remaining sp³-hybridized methylene carbons of the nine-membered ring would appear in the upfield region (20-55 ppm).
2D NMR Spectroscopy: To resolve structural ambiguities, two-dimensional NMR techniques are indispensable. A COSY (Correlation Spectroscopy) experiment would establish proton-proton coupling correlations, helping to map the sequence of methylene groups in the ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would link each proton to its directly bonded carbon, enabling unambiguous assignment of all signals in both the ¹H and ¹³C spectra.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | ~ 3.6 (singlet, 3H) | ~ 55 |
| =CH-O | ~ 4.5-5.0 (triplet) | ~ 150-160 |
| C=CH | N/A (quaternary) | ~ 90-100 |
| -N-CH₂- | ~ 2.8-3.2 (multiplet, 2H) | ~ 45-55 |
| =C-CH₂- | ~ 2.1-2.4 (multiplet, 2H) | ~ 25-35 |
| Ring -CH₂- | ~ 1.4-1.8 (multiplet, 8H) | ~ 20-30 |
Vibrational spectroscopy identifies molecular functional groups by measuring their characteristic vibrations, such as stretching and bending, upon absorbing infrared radiation.
Infrared (IR) Spectroscopy: The IR spectrum of the title compound would be expected to show several key absorption bands. A strong, sharp peak between 1640-1680 cm⁻¹ would be indicative of the C=C bond in the enol ether. Another very strong absorption, characteristic of the =C-O-C asymmetric stretch, would be anticipated in the 1200-1275 cm⁻¹ region. C-H stretching vibrations would appear around 3020-3080 cm⁻¹ for the vinylic proton and in the 2850-2960 cm⁻¹ range for the numerous sp³-hybridized carbons. A weak to medium band for the secondary amine N-H stretch is expected between 3300-3500 cm⁻¹.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would be particularly useful for confirming the enol ether moiety. The polarizable C=C double bond is expected to produce a strong signal in the Raman spectrum.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Weak to Medium |
| C(sp²)-H Stretch | 3020-3080 | Medium |
| C(sp³)-H Stretch | 2850-2960 | Strong |
| C=C Stretch (Enol Ether) | 1640-1680 | Strong |
| N-H Bend | 1550-1650 | Medium |
| C-O Stretch (=C-O-C) | 1200-1275 | Strong |
| C-N Stretch | 1020-1250 | Medium to Weak |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and structural clues from fragmentation patterns.
For this compound (C₁₀H₁₉NO), the calculated molecular weight is 169.26 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 169. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 154, or the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 138. Alpha-cleavage adjacent to the nitrogen atom, a typical fragmentation for cyclic amines, would lead to ring-opening and subsequent fragmentation.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Plausible Origin |
|---|---|---|
| 169 | [C₁₀H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 154 | [C₉H₁₆NO]⁺ | Loss of methyl radical (•CH₃) |
| 138 | [C₉H₁₆N]⁺ | Loss of methoxy radical (•OCH₃) |
| Various | Ring fragments | Cleavage of the azonine (B14745161) ring |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional coordinates of atoms within a single crystal. If suitable crystals could be obtained, this technique would yield exact bond lengths, bond angles, and the preferred solid-state conformation of the nine-membered hexahydroazonine ring.
Medium-sized rings (8-11 members) are known to be conformationally complex, and X-ray analysis would reveal how the molecule minimizes transannular strain to adopt a stable conformation in the crystal lattice. bham.ac.ukbham.ac.uk However, crystallizing flexible, non-polar molecules can be a significant experimental hurdle.
Chiroptical Methods for Stereochemical Determination (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically designed to analyze chiral molecules—those that are not superimposable on their mirror image. These techniques measure the differential interaction of a substance with left- and right-circularly polarized light.
A structural examination of this compound shows that it is an achiral molecule. It lacks stereocenters and possesses an internal plane of symmetry. Because it is achiral, it will not exhibit optical activity. Therefore, ORD and CD spectroscopy are not applicable for the stereochemical analysis of this compound.
Theoretical and Computational Investigations of Methoxyhexahydroazonine Systems
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens through which we can examine the intricate world of molecular structure and stability. For 9-Methoxy-3,4,5,6,7,8-hexahydro-2h-azonine, these methods are instrumental in understanding its preferred three-dimensional arrangement and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies employing DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry of this compound. These calculations aim to find the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles that define its shape. The stability of the optimized structure is confirmed by ensuring that there are no imaginary frequencies in the vibrational analysis, which would indicate a transition state rather than a stable minimum on the potential energy surface.
Ab Initio Calculations and Basis Set Selection
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide another avenue for exploring the properties of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to further refine our understanding of its electronic structure. The choice of the basis set is a critical aspect of these calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as those from the Pople series (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), generally provide more accurate results but at a higher computational expense. The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available.
Computational Spectroscopic Predictions
One of the significant advantages of computational chemistry is its ability to predict spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying unknown compounds.
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. These predictions can aid in the assignment of peaks in an experimental NMR spectrum and can help to distinguish between different possible isomers or conformations.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. This analysis is crucial for understanding the molecule's dynamic behavior. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, or torsional modes of different functional groups within this compound. This detailed assignment is instrumental in interpreting experimental vibrational spectra.
Reaction Mechanism Elucidation via Computational Pathways
Transition State Characterization and Energy Barriers
In the computational study of chemical reactions and conformational changes of molecules like this compound, the characterization of transition states is crucial for understanding reaction mechanisms and rates. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. ucsb.edu
The process of locating a transition state typically involves quantum mechanical calculations. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (QST2 or QST3) approaches can be employed to find the transition state structure between two given minima (e.g., two different conformations of the azonine (B14745161) ring). ucsb.edu Once a candidate for a transition state structure is located, a frequency calculation is performed to verify its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com
The energy difference between the reactant and the transition state is the activation energy or energy barrier (ΔG‡). acs.org This value is fundamental in predicting the kinetics of a process. For a molecule like this compound, this could apply to processes such as ring inversion or rotation around single bonds.
Hypothetical Energy Barriers for Conformational Changes:
Below is an illustrative data table of calculated energy barriers for hypothetical conformational changes in a methoxyhexahydroazonine system, as might be determined using density functional theory (DFT) calculations.
| Process | Reactant Conformer | Product Conformer | Calculated Energy Barrier (kcal/mol) |
| Ring Inversion | Chair-like | Twist-boat | 10.5 |
| Methoxy (B1213986) Group Rotation | Gauche | Anti | 2.3 |
| N-H Inversion | Pyramidal (Up) | Pyramidal (Down) | 5.8 |
| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available. |
Molecular Dynamics Simulations for Conformational Analysis
Due to the flexibility of the nine-membered azonine ring, this compound is expected to exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such flexible molecules.
In an MD simulation, the motion of atoms in a molecule is simulated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's conformations, allowing for the identification of the most stable and populated conformational states. The results of MD simulations can reveal preferred intramolecular interactions and the dynamic behavior of the molecule in different environments (e.g., in various solvents).
For a comprehensive conformational analysis, the simulation would be run for a sufficient length of time to ensure that the conformational space has been adequately sampled. The resulting trajectory can then be analyzed to identify clusters of similar structures, which correspond to the stable conformers of the molecule.
Illustrative Conformational Population Analysis:
The following interactive table presents a hypothetical population distribution of conformers for this compound at a given temperature, as might be derived from a molecular dynamics simulation.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair-Boat (CB) | 0.00 | 45 |
| Twist-Chair-Boat (TCB) | 0.85 | 25 |
| Twist-Chair-Chair (TCC) | 1.20 | 15 |
| Boat-Chair (BC) | 1.50 | 10 |
| Other | >2.00 | 5 |
| Note: This data is hypothetical and for illustrative purposes only. |
Aromaticity Assessment in Azonine Ring Systems (e.g., NICS calculations)
Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. While the fully saturated 3,4,5,6,7,8-hexahydro-2H-azonine ring in the titular compound is not aromatic, the assessment of aromaticity in related unsaturated or charged azonine systems can be of interest.
A widely used computational method for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS calculations determine the magnetic shielding at a specific point within or above the center of a ring. github.io A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. github.iounirioja.es Values close to zero are characteristic of non-aromatic systems. researchgate.net
For a more detailed analysis, NICS values can be calculated at different points, for instance, at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). The out-of-plane component (NICSzz) is often considered a better indicator of the π-electron contribution to aromaticity. acs.org
Hypothetical NICS Values for Azonine Derivatives:
This table provides a hypothetical comparison of NICS(1)zz values for different nine-membered nitrogen-containing rings to illustrate how this method can be used to assess aromaticity.
| Compound | Ring System | NICS(1)zz (ppm) | Aromaticity |
| This compound | Saturated Azonine | +1.2 | Non-aromatic |
| Azonine (fully unsaturated) | 10π-electron system | -15.8 | Aromatic |
| Azonine dication | 8π-electron system | +20.5 | Anti-aromatic |
| Note: The NICS values presented here are hypothetical and serve to illustrate the application of the NICS method. |
Reaction Chemistry and Chemical Transformations of 9 Methoxy 3,4,5,6,7,8 Hexahydro 2h Azonine
Electrophilic and Nucleophilic Reactions of the Azonine (B14745161) Ring
The 9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine molecule contains a cyclic enamine functionality. The nitrogen atom's lone pair of electrons can delocalize into the double bond, making the carbon atom beta to the nitrogen electron-rich and thus nucleophilic. This would predispose the ring to reactions with electrophiles.
Conversely, the nitrogen atom itself is a potential nucleophilic center. Reactions at this site would depend on the nature of the electrophile and the reaction conditions.
Table 1: Predicted Electrophilic and Nucleophilic Reactions of the Azonine Ring
| Reaction Type | Reagent | Predicted Product |
| Electrophilic Addition | Alkyl Halide | N-alkylated or C-alkylated azonine derivative |
| Acylation | Acyl Chloride | N-acylated azonine derivative |
| Protonation | Acid | Azoninium salt |
Modifications and Derivatizations of the Methoxy (B1213986) Group
The methoxy group (-OCH3) is generally unreactive. However, under harsh acidic conditions, it could potentially be cleaved to yield a hydroxyl group. This hydroxyl group could then be further derivatized.
Table 2: Potential Modifications of the Methoxy Group
| Reaction Type | Reagent | Predicted Product |
| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 9-Hydroxy-3,4,5,6,7,8-hexahydro-2H-azonine |
| Derivatization of Hydroxy Group | Acyl Chloride | 9-Acyloxy-3,4,5,6,7,8-hexahydro-2H-azonine |
Ring-Opening and Ring-Contraction Reactions
The nine-membered azonine ring is a medium-sized ring and may be subject to transannular reactions, ring-opening, or ring-contraction under specific conditions, often driven by the release of ring strain or the formation of more stable products. However, without experimental data, the specific conditions and products of such reactions for this compound remain speculative.
Stereoselective Reactions and Asymmetric Transformations
The presence of a chiral center or the introduction of one during a reaction would open up the possibility of stereoselective and asymmetric transformations. For instance, reactions at the double bond could potentially lead to the formation of diastereomers or enantiomers, depending on the reagents and catalysts used.
Catalytic Reactions Involving Methoxyhexahydroazonine Substrates
The double bond in the azonine ring could be a target for various catalytic reactions. For example, catalytic hydrogenation would be expected to saturate the double bond, yielding 9-methoxy-azacyclononane. Other metal-catalyzed cross-coupling reactions could potentially be employed if the ring were appropriately functionalized.
Table 3: Predicted Catalytic Reactions
| Reaction Type | Catalyst | Predicted Product |
| Hydrogenation | Pd/C, H2 | 9-Methoxy-azacyclononane |
Synthesis and Exploration of Methoxyhexahydroazonine Analogues and Derivatives
Design Principles for Structural Modification
The structural modification of the 9-methoxy-3,4,5,6,7,8-hexahydro-2H-azonine scaffold is guided by principles aimed at exploring the chemical space and developing compounds with novel properties. Key design strategies include:
Substituent Modification: Introducing a variety of substituents on the azonine (B14745161) ring can significantly alter its physicochemical properties. Modifications can be made to the methoxy (B1213986) group or at various positions on the carbocyclic portion of the ring.
Ring Size Variation: Expanding or contracting the nine-membered ring to create homologous structures can provide insights into structure-activity relationships.
Introduction of Heteroatoms: Replacing one or more carbon atoms in the ring with other heteroatoms (e.g., oxygen, sulfur) can lead to new heterocyclic systems with distinct electronic and conformational properties.
Conformational Constraints: Introducing rigid elements, such as double bonds or fused rings, can lock the flexible nine-membered ring into specific conformations. This is crucial for studying the impact of molecular shape on biological activity.
These design principles are foundational for creating libraries of compounds derived from the parent methoxyhexahydroazonine structure, enabling a systematic exploration of their potential applications.
Synthesis of Bridged and Fused Azonine Systems
The synthesis of bridged and fused azonine systems is a key strategy for introducing conformational rigidity and exploring novel three-dimensional chemical space. General approaches to the synthesis of such complex structures include:
Transannular Reactions: These reactions involve the formation of a bond across the medium-sized ring. For instance, a transannular Mannich reaction could be employed to create a nitrogen-containing bridge across the azonine ring.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of complex cyclic systems. A diene-containing precursor derived from this compound could be subjected to RCM to form a bridged system.
Intramolecular Cycloadditions: Diels-Alder or 1,3-dipolar cycloaddition reactions, where the dienophile and diene (or dipole and dipolarophile) are tethered to the azonine ring, can lead to the formation of fused polycyclic systems.
The synthesis of bridgehead nitrogen heterocycles is a well-established field, and these methodologies can be adapted for the elaboration of the azonine scaffold. rsc.orgrsc.org
| Synthetic Strategy | Description | Potential Application to Azonine Systems |
| Transannular Reactions | Formation of a bond across the ring. | Creation of bicyclic structures from a functionalized azonine precursor. |
| Ring-Closing Metathesis | Formation of a new ring by joining two double bonds. | Synthesis of bridged azonines from diene-substituted derivatives. |
| Intramolecular Cycloadditions | Formation of a new ring through a concerted cycloaddition. | Construction of fused polycyclic systems containing the azonine moiety. |
Development of Azonine-Based Scaffolds for Chemical Research
The azonine ring system represents a versatile scaffold for the development of new chemical entities. While the oxazolidinone scaffold has been extensively explored in medicinal chemistry, the potential of azonine-based scaffolds is an emerging area of interest. nih.govrsc.orgresearchgate.net The development of such scaffolds involves:
Solid-Phase Synthesis: Attaching the this compound core to a solid support would enable the rapid generation of a library of derivatives through combinatorial chemistry.
Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the azonine ring would allow for its facile conjugation to other molecules of interest using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Privileged Scaffold Hopping: The azonine ring can be considered a potential bioisostere for other cyclic amines or ethers, allowing for its incorporation into known pharmacophores to explore new intellectual property space.
The development of robust synthetic routes to functionalized azonines is a prerequisite for their widespread adoption as scaffolds in chemical research and drug discovery.
Stereoisomeric Studies of Methoxyhexahydroazonine Derivatives
The stereochemistry of this compound and its derivatives is a critical aspect that influences their three-dimensional shape and, consequently, their interaction with biological systems. The nine-membered ring is conformationally flexible, and the introduction of stereocenters can lead to a multitude of diastereomers and enantiomers.
Key aspects of stereoisomeric studies include:
Asymmetric Synthesis: The development of synthetic methods to control the stereochemistry at nascent chiral centers is essential. This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials.
Conformational Analysis: Techniques such as NMR spectroscopy and computational modeling are used to study the preferred conformations of different stereoisomers. Understanding the conformational landscape is crucial for rational drug design.
Chiral Separations: The separation of enantiomers is often necessary to evaluate the biological activity of individual stereoisomers. This can be accomplished using chiral chromatography or by derivatization with a chiral resolving agent.
While specific stereoisomeric studies on this compound derivatives are not extensively documented in the literature, the principles of stereoselective synthesis and conformational analysis are directly applicable to this class of compounds.
Advanced Research Methodologies and Future Directions in Methoxyhexahydroazonine Chemistry
Flow Chemistry and Continuous Synthesis Approaches
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processes, particularly for the synthesis of complex heterocyclic compounds. uc.ptdurham.ac.ukmdpi.com The application of flow chemistry to the synthesis of 9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine and its derivatives can lead to improved reaction control, enhanced safety, and greater scalability. nih.govnih.gov
Key advantages of employing flow chemistry in azonine (B14745161) synthesis include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net The small reactor volumes inherent in flow systems mitigate risks associated with highly exothermic reactions or the handling of unstable intermediates, which can be a concern in the synthesis of strained medium-sized rings. mdpi.comnih.gov
A hypothetical continuous flow setup for the synthesis of a key intermediate of this compound could involve a multi-step sequence where reagents are pumped through interconnected reactors, each optimized for a specific transformation. uc.pttue.nl This integrated approach minimizes manual handling and purification steps, leading to a more efficient and automated process. durham.ac.uk For instance, a key ring-closing metathesis or an intramolecular cyclization step could be performed in a heated flow reactor, followed by an in-line purification module. sciensage.info
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 30-60 minutes |
| Yield | 65% | >85% |
| Purity | Requires extensive purification | High purity with in-line purification |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
High-Throughput Synthesis and Screening Methodologies for Library Generation
High-throughput synthesis (HTS) and screening are powerful tools in medicinal chemistry for the rapid generation and evaluation of large libraries of compounds. researchgate.net Applying these methodologies to the this compound scaffold can accelerate the discovery of new derivatives with desirable biological activities. Automated synthesis platforms can be employed to systematically modify the core azonine structure, introducing a wide range of functional groups at various positions. researchgate.netimperial.ac.uksigmaaldrich.com
The generation of a combinatorial library based on the this compound core would involve the parallel synthesis of numerous analogs in microtiter plates. researchgate.net For example, different substituents could be introduced on the nitrogen atom or at various positions on the carbocyclic portion of the ring. These libraries can then be screened against a panel of biological targets to identify hit compounds. This approach significantly increases the efficiency of the drug discovery process compared to the traditional one-compound-at-a-time synthesis and testing. researchgate.net
| Scaffold Position | Diversity Element 1 | Diversity Element 2 | Diversity Element 3 |
|---|---|---|---|
| N-2 Position | Alkyl groups | Aryl groups | Acyl groups |
| C-4 Position | Halogens | Hydroxyl groups | Amino groups |
| C-6 Position | Alkyl chains | Cyclic substituents | Heteroaromatic rings |
Application as Advanced Building Blocks in Complex Molecule Synthesis
Saturated nitrogen heterocycles are valuable building blocks in the synthesis of complex natural products and medicinally important molecules. researchgate.netnih.gov The this compound scaffold, with its nine-membered ring and incorporated methoxy (B1213986) group, presents a unique three-dimensional architecture that can be exploited in the synthesis of more elaborate structures. researchgate.net The conformational flexibility of the medium-sized ring can be a key feature in designing molecules that can adapt to specific binding pockets of biological targets. rsc.org
The functional groups present in this compound, namely the secondary amine and the enol ether, provide handles for further chemical modifications. acs.orgnih.gov Rhodium-catalyzed C-H activation, for instance, could be a powerful strategy for the regioselective functionalization of the heterocyclic scaffold. acs.orgnih.gov This would allow for the introduction of various substituents with a high degree of control, expanding the chemical space accessible from this building block. nih.gov The azonine ring can also serve as a template for the construction of fused or bridged bicyclic systems, leading to novel molecular frameworks with potential biological activity. researchgate.net
Development of Novel Analytical Techniques for Azonine Chemistry
The characterization of medium-sized rings like the azonine core of this compound presents unique challenges due to their conformational complexity. auremn.org.brnih.gov Advanced analytical techniques are crucial for the unambiguous structural elucidation and conformational analysis of these molecules.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide valuable information about the through-space proximity of protons, helping to determine the preferred conformation of the nine-membered ring in solution. researchgate.netdiva-portal.orgipb.pt Variable temperature NMR studies can also shed light on the energetic barriers between different conformers. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized azonine derivatives. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. researchgate.net Chemical derivatization followed by mass spectrometry analysis can be employed to enhance ionization efficiency and provide more detailed structural insights. nih.govresearchgate.netspectroscopyonline.com
| Technique | Information Obtained | Relevance to Azonine Chemistry |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Conformational analysis and spatial arrangement of atoms. diva-portal.org | Elucidation of the 3D structure of the flexible nine-membered ring. |
| Variable Temperature NMR | Thermodynamic parameters of conformational exchange. nih.gov | Understanding the dynamic behavior of the azonine ring. |
| HRMS | Precise molecular formula determination. | Confirmation of the identity of new synthetic derivatives. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. researchgate.net | Structural elucidation of unknown azonine-containing compounds. |
Emerging Trends in Azonine Chemical Research
The field of azonine chemistry is continually evolving, with several emerging trends poised to shape its future direction.
Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis that offers a more atom-economical and efficient way to modify complex molecules. acs.orgnih.gov The application of these methods to the this compound scaffold would enable the late-stage diversification of the core structure, providing rapid access to a wide range of analogs. nih.govdntb.gov.ua
Computational Chemistry: In silico methods, including density functional theory (DFT) calculations, are becoming increasingly powerful tools for predicting the reactivity, stability, and conformational preferences of molecules. acs.org These computational studies can guide synthetic efforts by identifying the most promising reaction pathways and predicting the properties of target molecules.
Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex small molecules, often inspired by natural products. mdpi.com The this compound scaffold is an excellent starting point for DOS, allowing for the generation of novel molecular architectures with potential biological activities. mdpi.com
Pharmacological Exploration: As synthetic methodologies for accessing azonine derivatives become more efficient, there will be a greater focus on exploring their pharmacological potential. nih.govmdpi.com The unique structural features of the azonine ring system may lead to the discovery of compounds with novel mechanisms of action and therapeutic applications. nih.gov
The continued development and application of these advanced research methodologies will undoubtedly unlock the full potential of this compound and other azonine derivatives, paving the way for new discoveries in chemistry and beyond.
Q & A
Q. Table 1: Representative Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 16.0139 Å, b = 8.2743 Å, c = 8.5596 Å |
| β angle | 96.484° |
| Z | 4 |
Advanced: How can contradictions between spectroscopic and crystallographic data for azonine derivatives be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Methodological strategies include:
- Cross-Validation : Compare NMR data (e.g., NOESY for spatial proximity) with crystallographic torsion angles.
- Temperature-Dependent Studies : Conduct variable-temperature NMR to detect conformational equilibria.
- Computational Modeling : Use DFT calculations to simulate spectroscopic profiles based on crystallographic coordinates .
Basic: What synthetic routes yield this compound?
Answer:
A common route involves:
- Cyclization : Reflux p-methoxyphenylhydrazine hydrochloride with cyclohexanone in methanol using catalysts like antimony or 2,4,6-trichloro-1,3,5-triazine.
- By-Product Isolation : The azonine derivative may form as a by-product during tetrahydrocarbazole synthesis. Slow crystallization from aqueous methanol at low temperatures (4°C) enhances yield .
Advanced: How can reaction conditions be optimized to minimize by-products in azonine synthesis?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to improve regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) and shorter durations can suppress side reactions. Monitor progress via TLC or HPLC .
Basic: Which spectroscopic methods characterize the electronic properties of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.8 ppm for OCH₃) and ring protons.
- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., m/z 233.26 for C₁₃H₁₅NO₃) .
Advanced: How do intermolecular interactions influence the solid-state packing of azonine derivatives?
Answer:
- Hydrogen Bonding : Strong N–H⋯O interactions (e.g., amide to ketone) dominate packing.
- Hirshfeld Surface Analysis : Quantifies weak C–H⋯O contacts (<3.0 Å).
- Impact on Properties : These interactions enhance thermal stability and influence solubility .
Methodological: How is purity validated for synthesized azonine compounds?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column.
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C 67.06%, H 6.49% for C₁₃H₁₅NO₃).
- Melting Point : Sharp melting points (±2°C) indicate homogeneity .
Advanced: What computational tools predict the reactivity of azonine derivatives in further functionalization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
